Undecanophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

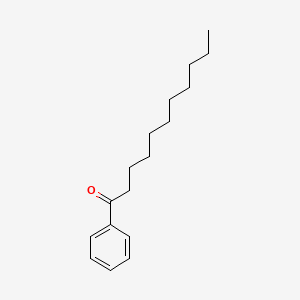

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylundecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-12-15-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJBFOGCFZHBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196141 | |

| Record name | 1-Phenylundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4433-30-1 | |

| Record name | 1-Phenyl-1-undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylundecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylundecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F82ATS00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Undecanophenone: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals

Introduction

Undecanophenone, also known as 1-phenylundecan-1-one, is an aromatic ketone that, while not extensively studied as a standalone therapeutic agent, represents a valuable scaffold and synthetic intermediate in the landscape of medicinal chemistry. Its structure, combining a phenyl ring with a long aliphatic chain, imparts a unique combination of aromatic and lipophilic character. This duality makes it an intriguing building block for the synthesis of more complex molecules with potential biological activity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a long-chain aromatic ketone. The core structure consists of a phenyl group attached to the carbonyl carbon of an undecanone chain.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C17H26O | [1] |

| Molecular Weight | 246.39 g/mol | [1] |

| CAS Number | 4433-30-1 | [1] |

| Appearance | White powder or crystalline low melting mass | [1] |

| Melting Point | 28-30 °C | [1] |

| Boiling Point | 202-204 °C at 14 mmHg | [1] |

| Synonyms | 1-Phenylundecan-1-one, Decyl phenyl ketone | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the downfield region (δ 7.0-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (α-protons) will appear as a triplet, also deshielded. The remaining methylene protons of the long alkyl chain will resonate as a complex multiplet in the upfield region, with the terminal methyl group appearing as a triplet.

-

¹³C NMR: The carbon NMR spectrum will feature a distinct signal for the carbonyl carbon in the downfield region (around δ 200 ppm). The aromatic carbons will have signals in the δ 120-140 ppm range. The carbons of the alkyl chain will show a series of signals in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found around 1685 cm⁻¹. Other characteristic absorptions will include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 246. Key fragmentation patterns would likely involve cleavage at the acyl-phenyl bond and fragmentation along the alkyl chain.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with undecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6]

Caption: General workflow for the Friedel-Crafts acylation synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation (Adapted from General Procedures)

Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental conditions.

Materials:

-

Benzene (anhydrous)

-

Undecanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous, as solvent)

-

Hydrochloric acid (dilute, for workup)

-

Sodium bicarbonate solution (saturated, for workup)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate or sodium sulfate (anhydrous, for drying)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: The flask is cooled in an ice bath. A solution of undecanoyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride. The temperature should be maintained below 5 °C during the addition.

-

Addition of Benzene: After the addition of undecanoyl chloride is complete, a solution of anhydrous benzene in anhydrous dichloromethane is added dropwise, again maintaining the low temperature.

-

Reaction: Once the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Causality Behind Experimental Choices: The use of anhydrous reagents and an inert atmosphere is crucial as aluminum chloride is highly reactive with water, which would deactivate the catalyst. The reaction is performed at low temperatures initially to control the exothermic reaction and prevent side reactions. The acidic workup is necessary to break the aluminum-ketone complex and isolate the product.

Applications in Drug Development

While this compound itself is not a known therapeutic agent, its structural motifs are present in a variety of biologically active molecules. Its utility in drug development primarily lies in its role as a versatile synthetic intermediate.

As a Precursor for Chalcones and Flavonoids

This compound can serve as a starting material for the synthesis of chalcones, which are precursors to flavonoids. Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis typically involves a Claisen-Schmidt condensation of this compound with an appropriate aldehyde. The resulting chalcone can then be cyclized to form a flavanone.

Potential Antimicrobial and Anticancer Applications

Research on structurally related long-chain ketones and their derivatives has indicated potential biological activities. For instance, undecan-2-one, an isomer of this compound, has demonstrated antimicrobial and antifungal properties. Derivatives of other aromatic ketones have been investigated for their anticancer activities. This suggests that derivatives of this compound could be synthesized and screened for similar biological activities, potentially leading to the discovery of new therapeutic leads.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug development. Its straightforward synthesis via Friedel-Crafts acylation and its unique combination of aromatic and lipophilic characteristics make it an attractive starting material for the creation of diverse molecular architectures. While its own biological profile is not extensively documented, the known activities of related compounds suggest that this compound and its derivatives represent a promising area for future exploration in the quest for novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis, encouraging further investigation into its potential applications in medicinal chemistry.

References

- 1. N-UNDECANOPHENONE | 4433-30-1 [chemicalbook.com]

- 2. n-Undecanophenone [webbook.nist.gov]

- 3. n-Undecanophenone [webbook.nist.gov]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

An In-Depth Technical Guide to Undecanophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecanophenone, also known as 1-phenyl-1-undecanone, is an aromatic ketone with a significant presence in various scientific domains, from fragrance chemistry to potential applications in drug discovery. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental molecular characteristics, including its precise molecular weight and chemical formula. The document further delves into its physicochemical properties, outlines a detailed synthesis protocol, and explores its relevance and potential applications within the fields of research and drug development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Core Molecular Attributes

This compound is a chemical compound characterized by a phenyl group attached to an undecanoyl group. This structure dictates its chemical behavior and physical properties.

Molecular Formula and Weight

The chemical formula for this compound is C17H26O .[1][2][3][4] This formula indicates that each molecule of this compound is composed of 17 carbon atoms, 26 hydrogen atoms, and one oxygen atom.

Based on the atomic masses of its constituent elements, the molecular weight of this compound is 246.39 g/mol .[1][3] PubChem provides a slightly more precise value of 246.4 g/mol .[4] This value is crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

Chemical Structure

The structure of this compound consists of a ten-carbon alkyl chain (decanoyl group) attached to a carbonyl group, which in turn is bonded to a phenyl ring. The IUPAC name for this compound is 1-phenylundecan-1-one.[4]

Caption: Chemical structure of this compound (1-phenyl-1-undecanone).

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and analysis.

| Property | Value | Source |

| Appearance | White powder or crystalline low melting mass | [5] |

| Melting Point | 28 - 30 °C (82.4 - 86 °F) | [3][6] |

| Boiling Point | 202-204 °C at 14 mmHg | [6] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform. | |

| CAS Number | 4433-30-1 | [1][4][7] |

These properties indicate that this compound is a solid at room temperature with a relatively low melting point and is lipophilic in nature.

Synthesis of this compound

A common method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene with undecanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Reaction Principle

The synthesis involves the reaction of undecanoyl chloride with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The catalyst activates the acyl chloride, making it a potent electrophile that is then attacked by the electron-rich benzene ring.

Caption: Reaction scheme for the Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and a solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Benzene is added to the flask. Undecanoyl chloride is then added dropwise from the dropping funnel to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its chemical scaffold and properties make it a subject of interest in several areas of research and drug development.

Fragrance and Pheromone Research

Ketones, including this compound, are known for their characteristic odors and are used in the fragrance industry. Additionally, related long-chain ketones serve as pheromones in various insect species, making this compound and its analogs valuable tools in the study of chemical ecology and the development of pest management strategies.

Precursor for Synthesis of Biologically Active Molecules

The chemical structure of this compound, featuring a long alkyl chain and an aromatic ring, makes it a versatile starting material or intermediate in the synthesis of more complex molecules. The process of drug development often involves the synthesis and screening of a vast number of compounds to identify potential therapeutic agents.[8][9] The modification of the this compound backbone could lead to the discovery of novel compounds with biological activity.

Potential Role in Drug Delivery Systems

The lipophilic nature of this compound suggests that it could be explored in the context of drug delivery systems for hydrophobic drugs.[10] The long alkyl chain can interact with lipid bilayers, potentially facilitating the transport of drugs across cell membranes.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[3][11]

-

Handling: Avoid breathing dust, vapor, mist, or gas.[11] Use in a well-ventilated area or with a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][11]

-

Incompatibilities: Keep away from strong oxidizing agents.[3][11]

-

First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[2][11] If inhaled, move to fresh air.[2][11] If ingested, give 2-4 cupfuls of milk or water if the victim is conscious and alert.[11] Seek medical attention in all cases of significant exposure.

Conclusion

This compound is a compound with well-defined molecular and physical properties. Its synthesis via Friedel-Crafts acylation is a classic and reliable method. While its direct applications in drug development are not established, its structure provides a foundation for the synthesis of new chemical entities and its properties may be relevant for drug delivery research. As with all chemicals, proper safety precautions are paramount when handling this compound in a research environment.

References

- 1. n-Undecanophenone (CAS 4433-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-Phenyl-1-undecanone | C17H26O | CID 78167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-UNDECANOPHENONE | 4433-30-1 [chemicalbook.com]

- 6. N-UNDECANOPHENONE | 4433-30-1 [amp.chemicalbook.com]

- 7. This compound | CAS#:4433-30-1 | Chemsrc [chemsrc.com]

- 8. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research in the Field of Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

natural sources of Undecanophenone in plants

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Undecanophenone in Plants

Executive Summary

This compound, systematically known as undecan-2-one or methyl nonyl ketone, is a naturally occurring aliphatic methyl ketone with significant applications ranging from perfumery and flavor industries to agriculture as a potent insect and animal repellent.[1][2] Its presence in various plant essential oils has made it a target for phytochemical investigation and potential development into new biopesticides and pharmaceutical agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural botanical sources of this compound, its putative biosynthetic pathways, and robust methodologies for its extraction, identification, and quantification. The guide emphasizes the causality behind experimental choices, ensuring a foundation of scientific integrity and practical insight for laboratory application.

Introduction to this compound

This compound (C₁₁H₂₂O) is a colorless to pale yellow oily liquid characterized by a distinct fruity, floral, and waxy odor.[3] While it can be produced synthetically, its natural occurrence in plants is of significant interest for industries seeking bio-based products.[2] Its most prominent role in nature is as a defensive compound, protecting plants from herbivorous insects.[4][5] This bioactivity is the cornerstone of its commercial use as a repellent. Understanding its distribution in the plant kingdom and its biochemical origins is crucial for harnessing its full potential, whether through direct extraction, metabolic engineering, or the discovery of novel derivatives with enhanced pharmacological properties.

Natural Occurrence of this compound in the Plant Kingdom

This compound is not ubiquitously distributed in plants but is found as a major constituent in a select number of species, particularly within the Rutaceae family. It is also present as a minor volatile component in various other fruits and herbs.

Primary Botanical Source: The Genus Ruta

The most significant natural source of this compound is the essential oil of common rue (Ruta graveolens).[4] Multiple studies have confirmed that it is a predominant component of the oil extracted from the aerial parts and fruits of this plant. The concentration can vary based on geography, harvest time, and extraction method, but it frequently represents the most abundant chemical constituent.

Other Documented Plant Sources

Beyond the Ruta genus, this compound has been identified in a variety of other plants, though typically in much lower concentrations. These include wild-grown tomatoes (Solanum habrochaites), where it plays a role in pest resistance, as well as several common fruits and spices.[1][2][5][6]

Table 1: Documented Natural Plant Sources of this compound

| Plant Species | Family | Plant Part | Concentration/Note | Reference(s) |

| Ruta graveolens | Rutaceae | Aerial Parts, Fruits | Major component of essential oil | [4][7][8] |

| Ruta chalepensis | Rutaceae | Aerial Parts | Present in essential oil | [9] |

| Solanum habrochaites | Solanaceae | Glandular Trichomes | Key defensive metabolite | [4][5] |

| Houttuynia cordata | Saururaceae | Aerial Parts | Main component reported | [2][10] |

| Zingiber officinale (Ginger) | Zingiberaceae | Rhizome | Minor volatile component | [1][2][11] |

| Syzygium aromaticum (Clove) | Myrtaceae | Buds | Minor volatile component | [1][2] |

| Musa sp. (Banana) | Musaceae | Fruit | Minor volatile component | [1][2] |

| Fragaria ananassa (Strawberry) | Rosaceae | Fruit | Minor volatile component | [1][2] |

Putative Biosynthesis of this compound in Plants

While the precise enzymatic pathway for this compound biosynthesis in Ruta graveolens has not been fully elucidated, extensive research on methyl ketone formation in other species, such as the wild tomato Solanum habrochaites, provides a robust model.[4][12] Methyl ketones are derived from the fatty acid biosynthesis pathway. Two primary routes are proposed: diversion from de novo fatty acid synthesis and modification of the β-oxidation pathway.

Pathway 1: Diversion from Fatty Acid Synthesis

This pathway, identified in the glandular trichomes of wild tomatoes, involves two key enzymes that intercept an intermediate of fatty acid synthesis.[4]

-

Hydrolysis of β-Ketoacyl-ACP: De novo fatty acid synthesis proceeds via the sequential addition of two-carbon units to a growing acyl chain attached to an Acyl Carrier Protein (ACP). The intermediate, β-ketoacyl-ACP, is typically reduced to continue the elongation cycle. However, a specialized thioesterase, identified as Methyl Ketone Synthase 2 (MKS2) , hydrolyzes the thioester bond of a C12 β-ketoacyl-ACP (3-oxododecanoyl-ACP) to release a free β-keto acid (3-oxododecanoic acid).[4]

-

Decarboxylation: The resulting β-keto acid is unstable and is enzymatically decarboxylated by a Methyl Ketone Synthase 1 (MKS1) , an α/β-hydrolase superfamily enzyme, to yield the final C11 methyl ketone, this compound, and CO₂.[4][12]

Figure 1. Putative biosynthetic pathway of this compound via diversion from fatty acid synthesis.

Pathway 2: Modified β-Oxidation

An alternative hypothesis suggests that methyl ketones can be formed from free fatty acids via a modified β-oxidation pathway.[13][14][15] In this scenario, the β-oxidation cycle is "aborted."

-

Activation and Oxidation: A C12 fatty acid (dodecanoic acid) is activated to its Coenzyme A (CoA) thioester. It then enters the β-oxidation spiral, undergoing dehydrogenation and hydration to form a β-hydroxyacyl-CoA. A second dehydrogenation yields a β-ketoacyl-CoA.

-

Thioester Hydrolysis and Decarboxylation: Instead of the final thiolytic cleavage that would yield acetyl-CoA and a shortened acyl-CoA, a thioesterase could hydrolyze the β-ketoacyl-CoA to a free β-keto acid.[14] This intermediate would then be decarboxylated, either spontaneously or enzymatically, to form this compound.

Methodologies for Isolation and Analysis

The investigation of this compound from plant sources requires robust and validated protocols for extraction and analysis. As a volatile compound found predominantly in essential oils, hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) is the gold standard methodology.[7][10]

Experimental Protocol: Extraction by Hydrodistillation

This protocol is optimized for the extraction of essential oil from Ruta graveolens. The choice of hydrodistillation is based on its efficiency in isolating volatile, water-immiscible compounds from a solid plant matrix.

-

1. Plant Material Preparation:

-

Collect aerial parts (leaves and stems) of Ruta graveolens during the flowering stage for optimal oil yield.

-

Air-dry the plant material in a shaded, well-ventilated area for 7-10 days until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder. This increases the surface area, facilitating more efficient oil extraction by the steam.

-

-

2. Apparatus Setup:

-

Weigh approximately 100 g of the powdered plant material and place it into a 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask, ensuring the material is fully submerged.

-

Set up a Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection burette. Ensure all glass joints are properly sealed.

-

-

3. Distillation Process:

-

Heat the flask using a heating mantle. The use of a mantle ensures even heating and prevents charring of the plant material, which could introduce artifacts into the oil.

-

Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will rupture the plant's oil glands, and the volatilized oil will co-distill with the water vapor.

-

-

4. Oil Collection and Drying:

-

As the vapor cools in the condenser, the immiscible essential oil and water will collect in the graduated burette of the Clevenger apparatus, where they will separate based on density.

-

After the 3-hour distillation period, turn off the heat and allow the apparatus to cool completely.

-

Carefully drain the aqueous layer (hydrosol) and collect the upper layer of essential oil.

-

Dry the collected oil by passing it through a small column containing anhydrous sodium sulfate. This step is critical to remove residual water, which can interfere with chromatographic analysis and promote degradation.

-

-

5. Storage:

-

Store the pure, dried essential oil in a sealed, amber glass vial at 4°C to protect it from light and heat, minimizing degradation until analysis.

-

Experimental Protocol: Quantification by GC-MS

GC-MS is the definitive technique for both identifying and quantifying volatile components like this compound in a complex mixture such as an essential oil. The gas chromatograph separates the components based on their boiling points and polarity, while the mass spectrometer provides structural information for definitive identification.[16][17]

-

1. Sample and Standard Preparation:

-

Prepare a 1% (v/v) solution of the extracted essential oil in a high-purity solvent such as n-hexane or dichloromethane.

-

Prepare a series of calibration standards of pure this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in the same solvent to create a calibration curve for quantification.

-

-

2. GC-MS Instrumentation and Conditions:

-

Instrument: Gas chromatograph coupled to a Mass Spectrometer.

-

Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), which provides excellent separation for a wide range of essential oil components.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: An initial temperature of 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 5 minutes. This programmed ramp ensures separation of both highly volatile and less volatile compounds.

-

Injector: Splitless mode, injection volume 1 µL, temperature 250°C.

-

MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-400. Ion source temperature 230°C.

-

-

3. Data Analysis:

-

Identification: Identify the this compound peak in the sample's chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum should show characteristic fragments for this compound.

-

Quantification: Integrate the peak area of the identified this compound peak. Using the calibration curve generated from the standards, calculate the concentration of this compound in the injected sample. Express the final content as a percentage of the total essential oil.

-

Figure 2. Experimental workflow for the extraction and analysis of this compound from plants.

Reported Biological Activities

The high concentration of this compound in certain plant extracts is directly linked to their observed biological activities. These properties underscore its potential for development in various sectors.

-

Insect Repellent and Insecticidal Activity: this compound is a highly effective repellent against a wide range of arthropods, including mosquitoes, ticks, and mites.[2][6] Its efficacy has been compared to synthetic repellents like DEET. It also exhibits larvicidal and fumigant toxicity against various insect pests.

-

Allelopathic Effects: The essential oil of Ruta graveolens, rich in this compound, has demonstrated allelopathic activity, inhibiting the germination and growth of other plant species.

-

Antimicrobial Properties: While moderate, some studies have reported antibacterial and antifungal activity for Ruta essential oils, which may be partly attributable to their high ketone content.

Conclusion and Future Perspectives

This compound stands out as a high-value natural product with well-documented sources and established applications, particularly as a biopesticide. The genus Ruta remains the most commercially viable source for its direct extraction. While a putative biosynthetic pathway has been proposed based on research in other species, the specific enzymes in Ruta have yet to be characterized. Future research should focus on the full elucidation of this pathway in high-yielding plants. Such knowledge would unlock the potential for metabolic engineering in microbial or plant chassis to create a sustainable and scalable production platform for this compound, reducing reliance on agricultural extraction and opening new avenues for the development of next-generation, bio-based repellents and specialty chemicals.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Undecanone (HMDB0033713) [hmdb.ca]

- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scent.vn [scent.vn]

- 7. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time | Semantic Scholar [semanticscholar.org]

- 9. 2-undecanone, 112-12-9 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Undecanone | The Fragrance Conservatory [fragranceconservatory.com]

- 12. researchgate.net [researchgate.net]

- 13. The biology of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 15. Beta oxidation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to Undecanophenone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of undecanophenone, a long-chain aromatic ketone. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core aspects of its synthesis, physicochemical properties, and potential applications. While the specific historical discovery of this compound is not extensively documented, its synthesis is intrinsically linked to the development of one of organic chemistry's most powerful tools: the Friedel-Crafts reaction.

Introduction to this compound and the Legacy of Friedel-Crafts

This compound, also known as 1-phenylundecan-1-one, is an organic compound with the chemical formula C₁₇H₂₆O. Its structure consists of an eleven-carbon acyl chain attached to a phenyl group. This molecular architecture, featuring a polar carbonyl group and a nonpolar aliphatic chain, imparts specific solubility and reactivity characteristics that make it a valuable intermediate in organic synthesis.

The history of this compound is fundamentally tied to the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts.[1][2] This reaction revolutionized the field of organic chemistry by providing a method to form carbon-carbon bonds to an aromatic ring, a cornerstone of synthetic chemistry.[1][3] Friedel-Crafts reactions are broadly categorized into alkylations and acylations, with the latter being the primary method for synthesizing aromatic ketones like this compound.[1][2] The acylation reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2][3]

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application in research and industry.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O | [4] |

| Molecular Weight | 246.39 g/mol | [4] |

| CAS Number | 4433-30-1 | [4][5] |

| Appearance | Not specified, but related long-chain aryl ketones are often white to light yellow solids.[6] | |

| Octanol/Water Partition Coefficient (logP) | 5.400 (Crippen Calculated Property) | [4] |

| Water Solubility (log₁₀WS) | -5.90 (Crippen Calculated Property) | [4] |

The high logP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents than in water.[4] This property is important in applications such as the synthesis of pharmaceuticals, where lipophilicity can influence a drug's absorption and distribution.[6]

Synthesis of this compound via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with undecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.[3]

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with undecanoyl chloride to form a highly reactive and resonance-stabilized acylium ion.[3]

-

Electrophilic Attack: The electron-rich benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

-

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding this compound. The catalyst is regenerated in this step.[3]

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. n-Undecanophenone (CAS 4433-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N-UNDECANOPHENONE | 4433-30-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

biological significance of Undecanophenone

An In-depth Technical Guide to the Biological Significance of Aliphatic Undecanones for Researchers and Drug Development Professionals

Abstract

Aliphatic ketones, particularly Undecan-2-one, are naturally occurring compounds found in a variety of plants, such as the wild tomato (Lycopersicon hirsutum) and rue (Ruta graveolens).[1] Initially identified for their potent insect-repelling properties, the biological significance of these medium-chain ketones has expanded to include notable antimicrobial and antifungal activities. This guide provides a comprehensive technical overview of the biological activities of undecanones, focusing on their mechanisms of action, potential therapeutic and industrial applications, and the experimental methodologies used to validate these effects. We will delve into the compound's efficacy as an EPA-registered biopesticide, its fungistatic properties relevant to the food and cosmetic industries, and its role as a semiochemical. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the multifaceted biological profile of undecanones.

Introduction: The Chemical Landscape of Undecanones

Undecanones are a group of ketones based on an eleven-carbon aliphatic chain. While several isomers exist, the most biologically significant and studied is Undecan-2-one (also known as methyl nonyl ketone). Other isomers, such as undecan-3-one and undecan-4-one, have also been investigated for their biological activities.[2]

These compounds are key components of essential oils from various plants, especially those in the Rutaceae family.[1] For instance, the essential oil of Ruta montana L. can contain up to 84.2% undecan-2-one.[1] Their natural origin and relatively simple chemical structure make them attractive candidates for development as nature-identical compounds for various applications. It is important to distinguish these aliphatic ketones from the aromatic ketone, undecanophenone, which has a different chemical structure and a less-documented biological profile. This guide will focus on the aliphatic undecanones due to the extensive available research on their biological significance.

Primary Biological Activities and Mechanisms of Action

The biological relevance of undecanones is primarily centered on two well-documented areas: insect repellency and antimicrobial action.

Insect Repellent and Acaricidal Properties

Undecan-2-one is a proven insect repellent, effective against both mosquitoes and ticks.[3][4] Originally derived from wild tomato plants, a synthetic version is now commercially available and is registered with the U.S. Environmental Protection Agency (EPA) as a biopesticide.[3][5][6]

-

Efficacy: Published data indicate that a 7.75% spray formulation can repel mosquitoes for up to five hours and ticks for up to two hours.[3] Its efficacy has been shown to be comparable to lower concentrations of DEET, the most common active ingredient in insect repellents.[3]

-

Mechanism of Action: While the precise molecular mechanism of repellency is not fully elucidated, it is believed to function as a spatial repellent, interfering with the host-seeking behavior of insects. Ketones can act on the olfactory receptor neurons of insects, creating a sensory barrier that deters them from landing and biting. This contrasts with insecticides, which are designed to kill the pest. The choice to develop undecan-2-one as a repellent leverages its ability to modulate insect behavior at a distance, providing protection with lower toxicity risks.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent fungistatic and, to a lesser extent, bacteriostatic properties of undecanones.

-

High Antifungal Efficacy: Studies consistently show that undecan-x-ones (where x = 2, 3, or 4) exhibit strong inhibitory effects against molds and yeasts. The most pronounced activity is observed against the mold Aspergillus niger and the yeast Candida mycoderma.[2][7] This makes them potential candidates for use as preservatives.

-

Limited Antibacterial Activity: In contrast, their activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria is low.[2][7] Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values were often not determinable for these bacteria within the tested concentration ranges.

-

Proposed Mechanism of Action: The antimicrobial action of medium-chain ketones is likely attributable to their ability to disrupt microbial cell membranes. Similar to other lipophilic compounds like undecenoic acid, undecanones can intercalate into the lipid bilayer of fungal cell membranes.[8] This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[8] This mechanism is particularly effective against fungi, whose membranes contain ergosterol, a sterol that can be a target for disruption.[8] The lower efficacy against bacteria may be due to differences in their cell wall and membrane composition, such as the protective outer membrane of Gram-negative bacteria.

Below is a conceptual diagram illustrating the proposed mechanism of membrane disruption.

Caption: Proposed mechanism of undecanone action on fungal cell membranes.

Potential Applications in Drug Development and Industry

The unique biological profile of undecanones opens several avenues for their application.

-

Agrochemicals: As an EPA-registered biopesticide, undecan-2-one serves as an environmentally friendlier alternative to synthetic pesticides for personal protection.[3][6] Further research could expand its use in integrated pest management programs for agriculture.

-

Food and Cosmetic Preservation: The high fungistatic activity of undecanones, particularly against common spoilage organisms like Aspergillus niger, makes them promising candidates for use as preservatives in food and cosmetic formulations.[2] Their "nature-identical" status could appeal to consumers seeking products with natural ingredients.

-

Topical Antifungal Agents: While systemic applications are unlikely due to their limited antibacterial spectrum, the potent antifungal properties suggest a potential for development as topical treatments for fungal skin infections. This would require formulation studies to enhance skin penetration and minimize irritation.

Quantitative Data Summary

The antimicrobial efficacy of undecanones has been evaluated against various microorganisms. The following table summarizes these findings.

| Compound | Target Microorganism | Activity Level | Reference(s) |

| Undecan-2-one | Aspergillus niger (mold) | Strongest Effect | [1][2] |

| Candida mycoderma (yeast) | High Activity | [2] | |

| Bacillus subtilis (Gram+) | Low Activity | [2] | |

| Escherichia coli (Gram-) | Low Activity | [2] | |

| Undecan-3-one | Aspergillus niger (mold) | Strongest Effect | [2][7] |

| Candida mycoderma (yeast) | High Activity | [2][7] | |

| Bacillus subtilis (Gram+) | Low Activity | [2] | |

| Escherichia coli (Gram-) | Low Activity | [2] | |

| Undecan-4-one | Aspergillus niger (mold) | Strongest Effect | [2] |

| Candida mycoderma (yeast) | Moderate Activity | ||

| Bacillus subtilis (Gram+) | Low Activity | ||

| Escherichia coli (Gram-) | Low Activity |

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized methods are crucial for evaluating the biological activity of undecanones. The choice of method depends on the specific research question; for instance, diffusion assays are excellent for initial screening, while impedimetric methods provide quantitative, real-time data on microbial growth.

Workflow for Assessing Antimicrobial Activity

The diagram below outlines a typical workflow for screening and quantifying the antimicrobial properties of a test compound like undecanone.

Caption: Standard experimental workflow for antimicrobial assessment.

Detailed Protocol: Agar Disc Diffusion Assay

This method is a self-validating system for the initial screening of antimicrobial activity. The presence and size of a clear "zone of inhibition" around the disc directly indicate the compound's ability to prevent microbial growth.

Objective: To qualitatively assess the antifungal activity of undecan-2-one against Aspergillus niger.

Materials:

-

Undecan-2-one (sterile)

-

Aspergillus niger culture

-

Potato Dextrose Agar (PDA) plates

-

Sterile filter paper discs (6 mm diameter)

-

Sterile solvent (e.g., DMSO or ethanol) for negative control

-

Positive control (e.g., a known antifungal agent)

-

Micropipettes

-

Sterile forceps

-

Incubator

Methodology:

-

Media Preparation: Prepare PDA plates according to the manufacturer's instructions and allow them to solidify in a sterile environment.

-

Inoculum Preparation: Prepare a spore suspension of A. niger in sterile saline solution, adjusting the concentration to approximately 10^6 spores/mL.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the A. niger spore suspension across the entire surface of the PDA plates to create a uniform lawn. Allow the plates to dry for 5-10 minutes.

-

Disc Preparation: Prepare serial dilutions of undecan-2-one in the chosen solvent. Aseptically apply a standard volume (e.g., 10 µL) of each dilution onto a sterile filter paper disc. Allow the solvent to evaporate completely.

-

Disc Application: Using sterile forceps, place the prepared discs (including a negative control disc with solvent only and a positive control disc) onto the surface of the inoculated PDA plates. Ensure discs are pressed gently to make full contact with the agar.

-

Incubation: Invert the plates and incubate at 25-28°C for 48-72 hours.

-

Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where fungal growth is absent.

-

Interpretation: The diameter of the inhibition zone is proportional to the antifungal activity of the compound at that concentration. No zone around the negative control disc validates that the solvent has no antimicrobial effect.

Conclusion and Future Directions

Aliphatic undecanones, particularly undecan-2-one, have demonstrated significant biological activities that warrant further investigation and development. Their dual function as an insect repellent and a potent antifungal agent makes them versatile compounds with applications spanning from public health to industrial preservation.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific receptors and pathways that undecanones modulate in insects and fungi will enable the rational design of more potent and selective derivatives.

-

Formulation Technology: For topical and preservative applications, developing advanced formulations (e.g., nanoemulsions, inclusion complexes) could enhance bioavailability, stability, and efficacy while minimizing potential irritation or odor.[9]

-

Synergistic Combinations: Investigating the combination of undecanones with other antimicrobial or insect-repelling agents could lead to synergistic effects, potentially reducing the required concentrations and mitigating the risk of resistance development.

-

Expanded Toxicological Studies: While generally considered safe, comprehensive toxicological profiles are necessary to support new applications, especially in food and personal care products.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial activity of undecan-x-ones (x = 2-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]

- 4. CA2441295A1 - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]

- 5. ewg.org [ewg.org]

- 6. epa.gov [epa.gov]

- 7. scispace.com [scispace.com]

- 8. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 9. Improvement of antifungal activity of 10-undecyn-1-ol by inclusion complexation with cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Undecanophenone safety and handling in the lab

< An In-Depth Technical Guide to the Safe Laboratory Handling of Undecanophenone

Abstract

This compound (also known as Decyl Phenyl Ketone) is a long-chain aromatic ketone utilized in various research and development applications. While it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, prudent laboratory practice necessitates a comprehensive understanding of its properties and the implementation of robust safety protocols.[1] This guide provides an in-depth analysis of the safe handling, storage, and disposal of this compound, grounded in established safety principles and toxicological understanding. It is intended for researchers, scientists, and drug development professionals to foster a proactive safety culture and mitigate potential risks associated with its use.

Hazard Identification and Risk Assessment

While some safety data sheets (SDS) state that this compound is not considered hazardous under OSHA's 2012 standard, other sources indicate it may cause skin, eye, and respiratory irritation.[1][2] Given the conflicting information and the lack of extensive toxicological data, a cautious approach is warranted.[3][4] The primary risks are associated with direct contact and inhalation of the solid as a dust or its vapors if heated.

Physicochemical Properties and Associated Risks

Understanding the physical properties of a chemical is the first step in a robust risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Implication for Safe Handling |

| Physical State | White Solid[1] | Low risk of vapor inhalation at room temperature, but dust can be generated during handling. |

| Melting Point | 28 - 30 °C / 82.4 - 86 °F[1][2] | Can melt at elevated ambient temperatures, changing handling requirements from a solid to a liquid. |

| Boiling Point | 202-204°C @ 14mm Hg[2] | Low volatility at standard temperature and pressure, but heating will increase vapor pressure and inhalation risk. |

| Flash Point | Not available[1][3] | Although not determined, as a combustible solid, it should be kept away from ignition sources. |

| Solubility | Insoluble in water[1] | Spills will not be diluted by water; appropriate absorbents are necessary. |

| Molecular Formula | C17H26O[1] | |

| Molecular Weight | 246.39 g/mol [1] |

Toxicological Profile: The Rationale for Caution

The absence of comprehensive LD50/LC50 data necessitates treating this compound with a degree of caution.[3] The primary health concerns are:

-

Eye Contact : May cause serious eye irritation.[2] Direct contact with the solid or its dust can lead to mechanical irritation.

-

Skin Contact : May cause skin irritation upon prolonged or repeated contact.[2]

-

Inhalation : Inhaling dust may cause respiratory tract irritation.[2] This is a primary concern when handling the powdered form.

-

Ingestion : While an unlikely route of exposure in a lab setting, ingestion may be harmful.[2]

The following diagram illustrates the essential risk assessment workflow that should be performed before any new experimental procedure involving this compound.

Caption: Risk Assessment Workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]

-

General Laboratory Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors, especially if the material is heated.

-

Safety Stations : An eyewash station and safety shower must be readily accessible in any laboratory where this compound is handled.[3]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not arbitrary; it is dictated by the identified risks. The goal is to create a barrier between the researcher and the chemical.

| PPE Type | Specification & Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory.[1][3] They provide a seal around the eyes, protecting against dust and potential splashes. Standard safety glasses are insufficient. |

| Skin Protection | Lab Coat : A standard lab coat should be worn and kept fully buttoned. Gloves : Nitrile gloves are a suitable choice for incidental contact.[6] It is critical to inspect gloves before use and change them immediately if contamination is suspected. For prolonged contact or immersion, consult a glove manufacturer's chemical resistance chart.[7][8] |

| Respiratory Protection | Not typically required under normal use conditions with proper engineering controls.[1] If a fume hood is not available for weighing, a NIOSH/MSHA-approved air-purifying respirator for dusts should be used.[3] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the chemical's integrity.

Prudent Handling Practices

-

Avoid contact with skin and eyes.[3]

-

Avoid breathing in dust.[3]

-

Use non-sparking tools when handling the material.

-

Practice good industrial hygiene: wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

-

Transport chemicals in appropriate, sealed secondary containers between the stockroom and the lab.[9]

Storage Requirements

-

Location : Store in a cool, dry, and well-ventilated area.[1][3]

-

Container : Keep the container tightly closed to prevent contamination.[1][3]

-

Incompatibilities : Segregate from strong oxidizing agents, as these are incompatible.[1][3] Store away from heat and sources of ignition.[9]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is the hallmark of a safe laboratory.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[10] |

| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][11] Get medical aid if irritation develops or persists.[3] |

| Inhalation | Remove from exposure to fresh air immediately.[3][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[11] Seek medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[11][13] |

Spill Response Protocol

A minor spill of this compound can be managed by trained laboratory personnel.

Step-by-Step Spill Cleanup:

-

Alert Personnel : Notify others in the immediate area of the spill.[14]

-

Don PPE : Put on appropriate PPE, including safety goggles, gloves, and a lab coat.[15]

-

Contain Spill : Prevent the spread of the solid/dust.

-

Clean Up : Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[1][3] Avoid generating dust. Use non-combustible absorbent material (e.g., sand, vermiculite) for molten spills.[16]

-

Decontaminate : Wipe the spill area with soap and water.

-

Dispose : Dispose of the container and any contaminated cleaning materials as hazardous waste according to local regulations.

-

Report : Report the incident to the laboratory supervisor.[14]

The following decision tree outlines the appropriate response to a chemical incident.

Caption: Emergency Response Decision Tree.

Fire-Fighting Measures

-

Extinguishing Media : Use foam, dry chemical, or carbon dioxide (CO2) extinguishers.[3]

-

Protective Equipment : In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Combustion Products : Hazardous decomposition products include carbon monoxide and carbon dioxide.[1][3]

Waste Disposal

All chemical waste must be handled in accordance with institutional policies and local, state, and federal regulations.

-

Classification : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[4]

-

Containers : Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

-

Procedure : Do not dispose of down the drain or with general laboratory trash. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

References

- 1. fishersci.com [fishersci.com]

- 2. N-UNDECANOPHENONE | 4433-30-1 [amp.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]

- 8. cdn.mscdirect.com [cdn.mscdirect.com]

- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 10. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. youtube.com [youtube.com]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. sites.rowan.edu [sites.rowan.edu]

- 16. jk-sci.com [jk-sci.com]

The Definitive Spectroscopic Guide to Undecanophenone: A Handbook for Advanced Characterization

Foreword: Beyond the Structure, Understanding the Signature

In the realm of drug development and materials science, the precise characterization of molecular entities is not merely a procedural step but the very foundation of innovation and safety. Undecanophenone (1-phenylundecan-1-one), a long-chain aromatic ketone, serves as a quintessential model for understanding the interplay between aliphatic and aromatic moieties within a single molecule. Its relevance spans from being a building block in organic synthesis to a potential pharmacophore in medicinal chemistry.

This guide eschews a conventional, templated approach. Instead, it is structured to provide a holistic and practical understanding of this compound's spectroscopic signature. As seasoned researchers, we recognize that data is meaningless without context. Therefore, this document emphasizes the "why" behind the "what"—exploring the causal relationships that govern spectral outcomes and informing a rational, predictive approach to molecular characterization. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the logic of its interpretation and the methodology for its robust acquisition.

Molecular Identity: Structure and Physicochemical Properties

Before dissecting its spectral properties, it is crucial to establish the molecular architecture of this compound.

Diagram 1: Chemical Structure of this compound

Structure of 1-phenylundecan-1-one.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O | [NIST] |

| Molecular Weight | 246.39 g/mol | [NIST] |

| IUPAC Name | 1-phenylundecan-1-one | [NIST] |

| Synonyms | n-Undecanophenone, Phenyl decyl ketone | [NIST] |

Mass Spectrometry (MS): Unraveling the Molecular Framework through Fragmentation

Mass spectrometry provides two primary pieces of information: the molecular weight and structural details inferred from fragmentation patterns. For this compound, Electron Ionization (EI) is a robust technique that imparts sufficient energy to induce characteristic cleavages.

Interpreting the EI-MS Spectrum

The mass spectrum of this compound is characterized by a discernible molecular ion peak and two dominant fragmentation pathways typical of aromatic ketones: α-cleavage and McLafferty rearrangement.

| m/z (charge/mass ratio) | Proposed Fragment Ion | Identity | Significance |

| 246 | [C₁₇H₂₆O]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 120 | [C₈H₈O]⁺˙ | McLafferty Rearrangement Product | A highly characteristic peak for ketones with a γ-hydrogen on the alkyl chain. |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Result of α-cleavage; a dominant peak confirming the benzoyl moiety. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | Result of the loss of CO from the benzoyl cation. |

Diagram 2: Key Fragmentation Pathways of this compound

Major fragmentation routes for this compound under Electron Ionization.

Expert Insights: The high intensity of the benzoyl cation (m/z 105) is a testament to its resonance stabilization, making α-cleavage a highly favorable process.[1] The presence of the m/z 120 peak from the McLafferty rearrangement is equally diagnostic, confirming the presence of at least three carbons in the alkyl chain with an available γ-hydrogen.[2][3] The competition between these two pathways provides a reliable fingerprint for identifying long-chain alkyl aryl ketones.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or methanol). The choice of a volatile solvent is critical to ensure efficient sample introduction and prevent contamination of the ion source.

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is ideal. GC provides separation from any potential impurities prior to analysis.

-

GC Parameters:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm) is suitable for this analyte.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C to ensure rapid volatilization.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min. This gradient ensures good peak shape and separation.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the basis for library matching.[4]

-

Mass Range: Scan from m/z 40 to 300. This range will capture all significant fragments as well as the molecular ion.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the chromatogram to locate the this compound peak. Extract the corresponding mass spectrum and identify the molecular ion and key fragments as detailed in the interpretation section. Compare the obtained spectrum against a reference database like the NIST Mass Spectral Library for confirmation.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an indispensable, rapid tool for confirming the presence of key functional groups by detecting their vibrational frequencies. For this compound, the most prominent features are the carbonyl stretch and the absorptions related to the aromatic and aliphatic C-H bonds.

Interpreting the IR Spectrum

The IR spectrum of this compound can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The diagnostic peaks are located in the former.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3060 | C-H Stretch | Aromatic (sp² C-H) | Confirms the presence of the phenyl ring.[6] |

| 2925 & 2855 | C-H Stretch | Aliphatic (sp³ C-H) | Strong absorptions confirming the long alkyl chain. |

| ~1685 | C=O Stretch | Aromatic Ketone | The key diagnostic peak. Its position below 1700 cm⁻¹ is characteristic of a carbonyl group conjugated with an aromatic ring.[7][8] |

| ~1600 & ~1450 | C=C Stretch | Aromatic Ring | Confirms the benzene ring skeleton. |

Expert Insights: The position of the carbonyl (C=O) stretch is particularly informative. A typical saturated ketone absorbs around 1715 cm⁻¹.[9] The shift to a lower wavenumber (~1685 cm⁻¹) in this compound is a direct consequence of resonance between the carbonyl group and the phenyl ring, which slightly weakens the C=O double bond character. This conjugation effect is a reliable indicator for distinguishing aromatic ketones from their aliphatic counterparts.

Experimental Protocol: Acquiring a Clean IR Spectrum

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (a few milligrams) of pure this compound (which is solid at room temperature) directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is preferred for its speed and minimal sample preparation.

-

-

Sample Preparation (Thin Film - if sample is melted):

-

Gently warm the sample to just above its melting point.

-

Place one drop of the molten liquid onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, run a background scan with no sample present. This is a critical self-validating step to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared sample in the beam path and acquire the spectrum.

-

Parameters: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for routine identification.

-

-

Data Analysis: Process the spectrum to label the wavenumbers of the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum of this compound is well-resolved, with distinct regions for the aromatic, alpha-methylene, bulk methylene, and terminal methyl protons. The data presented here is inferred from its close homolog, laurophenone, and adjusted for this compound.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Doublet of doublets | 2H | H-ortho | Deshielded by the anisotropic effect of the carbonyl group. |

| ~7.50 | Multiplet | 3H | H-meta, H-para | Typical chemical shift for meta and para protons on a substituted benzene ring. |

| ~2.95 | Triplet | 2H | α-CH₂ | Deshielded by the adjacent electron-withdrawing carbonyl group. The triplet pattern arises from coupling to the β-CH₂ group. |

| ~1.70 | Quintet | 2H | β-CH₂ | Slightly deshielded protons, adjacent to the α-CH₂ group. |

| ~1.25 | Broad singlet | 14H | (CH₂)₇ | The bulk methylene protons of the long alkyl chain are in very similar chemical environments, leading to an overlapped, broad signal. |

| ~0.88 | Triplet | 3H | ω-CH₃ | The terminal methyl group, least affected by the carbonyl group, appearing in the typical upfield aliphatic region. |

Expert Insights: The chemical shift of the α-methylene protons (~2.95 ppm) is a key diagnostic signal. Its downfield position relative to the other aliphatic protons is a direct result of the inductive effect of the carbonyl oxygen. The integration values are crucial for confirming the length of the alkyl chain.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon is particularly diagnostic due to its extreme downfield shift. Data is predicted based on values for close homologs like decanophenone and laurophenone.[7]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200.0 | C=O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. Its position is characteristic of an aromatic ketone.[3] |

| ~137.0 | C-ipso | The quaternary aromatic carbon directly attached to the carbonyl group. |

| ~133.0 | C-para | Aromatic CH. |

| ~128.5 | C-meta | Aromatic CH. |

| ~128.0 | C-ortho | Aromatic CH. |

| ~38.5 | α-CH₂ | Deshielded by the adjacent carbonyl group. |

| ~31.9 - 29.3 | Bulk (CH₂)₇ | The central methylene carbons of the long alkyl chain, which have very similar chemical shifts. |

| ~24.5 | β-CH₂ | Carbon adjacent to the alpha-carbon. |

| ~22.7 | ω-1 CH₂ | The second to last carbon in the alkyl chain. |

| ~14.1 | ω-CH₃ | The terminal methyl carbon. |

Expert Insights: The carbonyl resonance around 200 ppm is unambiguous evidence of a ketone or aldehyde. In this case, the absence of a proton signal between 9-10 ppm in the ¹H NMR spectrum definitively confirms the structure as a ketone. The cluster of signals between 29-32 ppm is characteristic of the repeating methylene units in a long alkyl chain.

Experimental Protocol: High-Resolution NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual solvent peak is well-known.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference, defining the 0 ppm point on the chemical shift scale. This is a critical step for ensuring data accuracy and comparability.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 512 or 1024) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Conclusion: A Synergistic Approach to Structural Elucidation